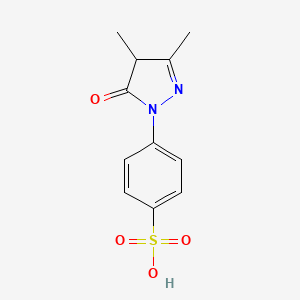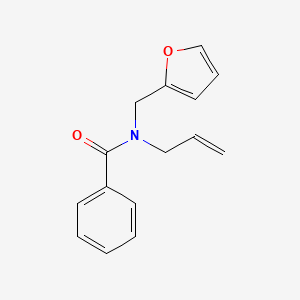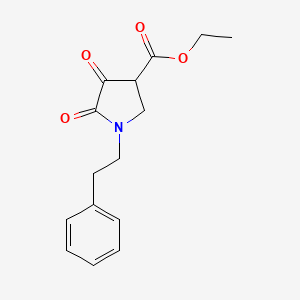
2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to an amino group and an isoquinolinyl acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-aminophenol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)aniline.
Coupling with isoquinoline derivative: The 4-(benzyloxy)aniline is then coupled with isoquinolin-6-yl acetic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N,N-diisopropylethylamine (DIPEA) to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
科学研究应用
2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
- 2-((4-methoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide
- 2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide
- 2-((4-(benzyloxy)phenyl)amino)-N-(quinolin-6-yl)acetamide
Uniqueness
2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The isoquinolinyl acetamide moiety also contributes to its distinct properties compared to other similar compounds.
属性
| 920513-45-7 | |
分子式 |
C24H21N3O2 |
分子量 |
383.4 g/mol |
IUPAC 名称 |
N-isoquinolin-6-yl-2-(4-phenylmethoxyanilino)acetamide |
InChI |
InChI=1S/C24H21N3O2/c28-24(27-22-7-6-20-15-25-13-12-19(20)14-22)16-26-21-8-10-23(11-9-21)29-17-18-4-2-1-3-5-18/h1-15,26H,16-17H2,(H,27,28) |
InChI 键 |
MLPKGYCAIGWFBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)
![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)

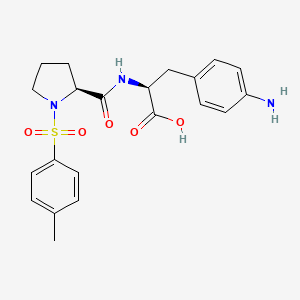

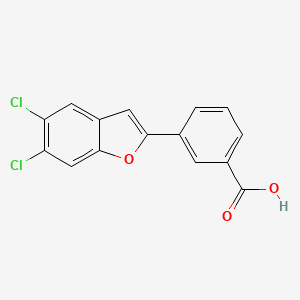
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
![Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12903358.png)
